molecular formula C11H8BrNO2 B8418187 2-(3-Bromophenoxy)-3-pyridinol CAS No. 263390-54-1

2-(3-Bromophenoxy)-3-pyridinol

Cat. No.: B8418187
CAS No.: 263390-54-1
M. Wt: 266.09 g/mol
InChI Key: PZMUPGNYWBRJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenoxy)-3-pyridinol is a halogenated aromatic compound featuring a pyridinol ring substituted with a 3-bromophenoxy group at the 2-position. The pyridinol moiety (3-hydroxypyridine) provides hydrogen-bonding capability, while the bromophenoxy group introduces steric bulk and electronic effects due to bromine’s electronegativity. This compound is of interest in medicinal chemistry and materials science, where its reactivity and structural features enable applications in drug synthesis and polymer modification.

Properties

CAS No.

263390-54-1

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-(3-bromophenoxy)pyridin-3-ol

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)15-11-10(14)5-2-6-13-11/h1-7,14H

InChI Key

PZMUPGNYWBRJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Bromophenoxy)-3-pyridinol with key analogs, emphasizing molecular formulas, weights, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Source
2-(3-Bromophenoxy)-3-pyridinol C₁₁H₈BrNO₂ 265.1* Bromophenoxy, Pyridinol
2-(4-Methoxyphenyl)-3-pyridinol C₁₂H₁₁NO₂ 201.225 Methoxyphenyl, Pyridinol
2-(Methylthio)-3-pyridinol C₆H₇NOS 141.191 Methylthio, Pyridinol
2-(3-Bromophenoxy)pyridine-3-carboxylic acid C₁₂H₈BrNO₃ 294.1 Bromophenoxy, Carboxylic Acid
3-(Benzyloxy)-2-bromopyridine C₁₂H₁₀BrNO 264.12 Benzyloxy, Bromopyridine

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The bromophenoxy group in the target compound is electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating methoxy group in 2-(4-Methoxyphenyl)-3-pyridinol .
  • Hydrophilicity: The carboxylic acid group in 2-(3-bromophenoxy)pyridine-3-carboxylic acid increases water solubility compared to the hydroxyl group in the target compound .

Research Findings and Data

Thermal and Stability Properties

  • Pyrolysis By-Products: notes that 3-pyridinol derivatives are generated during biomass pyrolysis, with vine rod samples containing 4.13% 3-pyridinol. This indicates thermal stability under high-temperature conditions .
  • Melting Points: 2-Pyridinol (CAS 142-08-5) has a melting point of 102–109°C, while 3-pyridinol derivatives typically exhibit lower melting points due to reduced symmetry .

Commercial Availability

  • Catalog Listings: 2-(3-Bromophenoxy)pyridine-3-carboxylic acid is commercially available (American Elements, Product Code OMXX-290017-01), priced for research use . This reflects industrial interest in bromophenoxy-pyridinol hybrids.

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